N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a thieno group, which is a sulfur-containing heterocycle. The molecule also contains a methoxyphenyl group and a dimethylamino propyl group. These groups could potentially influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy and dimethylamino groups could potentially have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-donating groups and the aromatic rings. It could potentially undergo reactions like electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of polar functional groups and aromatic rings could affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Methodology
Research into novel synthesis methods for complex heterocyclic compounds often includes derivatives such as "N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide." These methodologies aim to develop new pathways for creating compounds with potential pharmacological activities. For instance, the work by Badne et al. (2011) demonstrates the synthesis and biological activity of derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, highlighting the exploration of novel synthetic routes and their applications in creating biologically active molecules (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Biological Activity
The exploration of biological activities of novel compounds includes assessments of their antimicrobial, anti-inflammatory, and cytotoxic properties. For example, Ahmed (2017) describes the reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with different nucleophiles, leading to compounds with high anti-inflammatory activity compared to indomethacin, as well as notable antimicrobial effects (Ahmed, 2017).
Pharmacological Potential
The development and evaluation of new pharmaceutical compounds often involve complex organic molecules. Research by Deady et al. (2003) into carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, showcases the synthesis of compounds with potent cytotoxic properties against various cancer cell lines, indicating the potential for these compounds in anticancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Future Directions
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-23(2)10-4-9-20-18(25)19(26)21-17-15-11-28-12-16(15)22-24(17)13-5-7-14(27-3)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSXQZCYFQHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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